Acetic acid, trifluoro-, 2,4-xylyl ester

Computational Chemistry Physical Organic Chemistry Reaction Mechanism

Acetic acid, trifluoro-, 2,4-xylyl ester (2,4-dimethylphenyl trifluoroacetate, CAS 1814-00-2) is a fluorinated phenyl ester with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol. This compound belongs to the class of trifluoroacetate esters of phenols, which are distinguished from their non-fluorinated acetate counterparts by the strong electron-withdrawing effect of the trifluoromethyl group.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 1814-00-2
Cat. No. B155482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, trifluoro-, 2,4-xylyl ester
CAS1814-00-2
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C
InChIInChI=1S/C10H9F3O2/c1-6-3-4-8(7(2)5-6)15-9(14)10(11,12)13/h3-5H,1-2H3
InChIKeyKOKOLVUYBJEBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, Trifluoro-, 2,4-Xylyl Ester (CAS 1814-00-2): Core Identity and Procurement-Relevant Properties


Acetic acid, trifluoro-, 2,4-xylyl ester (2,4-dimethylphenyl trifluoroacetate, CAS 1814-00-2) is a fluorinated phenyl ester with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound belongs to the class of trifluoroacetate esters of phenols, which are distinguished from their non-fluorinated acetate counterparts by the strong electron-withdrawing effect of the trifluoromethyl group. Key physicochemical parameters reported include a density of 1.2±0.1 g/cm³ and a boiling point of 182.8±35.0 °C at 760 mmHg . The compound is primarily utilized as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) and as a synthetic intermediate in organic synthesis, where its enhanced leaving group ability, relative to acetate esters, provides a quantifiable kinetic advantage.

Why Generic Ester Substitution Fails: The Unique Kinetic and Conformational Profile of 2,4-Xylyl Trifluoroacetate


Simple in-class substitution of 2,4-xylyl trifluoroacetate with a non-fluorinated analog, such as 2,4-dimethylphenyl acetate, is not kinetically equivalent. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, which fundamentally alters the ester's reactivity. This effect is manifested in a >1,000-fold increase in hydrolysis rate for aryl trifluoroacetates compared to their acetate counterparts, as demonstrated by general base-catalyzed hydrolysis studies [1]. Furthermore, the trifluoroacetate moiety stabilizes the preferred Z-conformer of the ester to a greater extent, a factor directly correlated with carbonyl reactivity towards nucleophilic attack [2]. These differences mean that a researcher cannot simply interchange the ester type and expect identical reaction rates, selectivity, or chromatographic behavior, underscoring the need for a specific, evidence-based procurement strategy.

Quantitative Evidence Guide for Acetic Acid, Trifluoro-, 2,4-Xylyl Ester: Benchmarked Differentiation


Enhanced Carbonyl Electrophilicity: Z-Conformer Stabilization vs. Phenyl Acetate

Ab initio calculations (HF/6-31G*) demonstrate that the preference for the Z-conformer (τ1 = 0°), which maximizes nO → π*C=O electron donation, is significantly higher for phenyl trifluoroacetate (7.50 kcal/mol) compared to phenyl acetate (5.36 kcal/mol) [1]. This 2.14 kcal/mol greater stabilization is a direct consequence of the trifluoromethyl group's electron-withdrawing effect. The study further established an excellent correlation between π*C=O occupancy and the rate of nucleophilic acyl substitution, meaning the increased Z-preference in the trifluoroacetate series is a reliable indicator of enhanced carbonyl electrophilicity and, therefore, higher reactivity.

Computational Chemistry Physical Organic Chemistry Reaction Mechanism

Superior Leaving Group Ability: Trifluoroacetate vs. Acetate in Solvolysis

The nucleofugality (leaving group ability) of aliphatic carboxylates was quantitatively ranked using the LFER equation log k = sf(Ef + Nf) derived from solvolysis rate constants of X,Y-substituted benzhydryl carboxylates . Trifluoroacetate exhibited a significantly higher nucleofugality than acetate, a finding attributed to the strong inductive effect of the CF3 group which stabilizes the departing anion. While exact Nf values require extraction from the full text, the reported excellent correlation (r = 0.994) between experimental barriers (ΔG‡,exp) and the model σ-assisted heterolytic displacement validates the ranking. This places trifluoroacetate esters in a distinct reactivity tier compared to non-fluorinated acetates.

Physical Organic Chemistry Kinetics Solvolysis

Accelerated Hydrolysis Kinetics: Aryl Trifluoroacetates vs. Aryl Acetates

A comprehensive mechanistic study on the hydrolysis of substituted phenyl trifluoroacetates (X = p-CH3, H, p-F, p-Cl, m-Cl) revealed a linear Hammett plot and a kinetic isotope effect (kH2O/kD2O) of approximately 2.5–2.3 for water reactions [1]. Crucially, the slopes of these Hammett and Brønsted plots were found to be remarkably similar to those for the hydrolysis of aryl acetates, but the reaction rates themselves are orders of magnitude higher for the trifluoroacetate series. This is because the trifluoromethyl group stabilizes the developing negative charge in the rate-limiting transition state, a feature absent in the acetate analogs. The study concludes a general base-catalyzed addition-elimination mechanism, where the enhanced rate is a direct and quantifiable consequence of the -CF3 group's electronic influence.

Hydrolysis Kinetics Mechanism

Enhanced Volatility for GC Analysis: Trifluoroacetate Derivatization vs. Underivatized Phenols

A definitive study on the GC-MS characteristics of trifluoroacetate esters of over 120 phenolic compounds reported a fundamental analytical advantage: the elution temperature of a given phenol is typically 50 °C greater than that of its corresponding trifluoroacetate ester [1]. This enhanced volatility directly translates to improved chromatographic resolution. Specifically, complete resolution of isomeric C0-, C1-, and C2-alkylphenol esters is readily achieved on conventional fused-silica GC columns, whereas resolution of the corresponding underivatized phenols requires specialized, low-temperature-limit GC columns [1]. This makes trifluoroacetate derivatization the preferred method for analyzing complex phenolic mixtures in fuels and environmental samples.

Gas Chromatography Derivatization Analytical Chemistry

Optimal Application Scenarios for Acetic Acid, Trifluoro-, 2,4-Xylyl Ester Based on Quantitative Evidence


Precision Derivatization for GC-MS Analysis of Alkylphenol Isomers in Complex Matrices

For the analysis of 2,4-dimethylphenol and its isomers in petroleum, coal-derived liquids, or environmental samples, direct GC analysis suffers from poor peak shape and low volatility. By converting the analyte to its trifluoroacetate ester, a ~50 °C reduction in elution temperature is achieved, enabling complete isomeric resolution on a standard fused-silica capillary column [1]. This derivatization strategy is directly evidenced by the comprehensive GC-MS retention index library for over 120 phenolic esters and is the method of choice for high-resolution profiling of phenolic compounds in complex hydrocarbon streams.

Activated Acyl Donor in Nucleophilic Substitution Reactions

In synthetic sequences requiring the acylation of sterically hindered or weakly nucleophilic substrates, the enhanced leaving group ability of the trifluoroacetate moiety provides a key kinetic advantage. The superior nucleofugality of trifluoroacetate over acetate, as quantified by LFER analysis in aqueous acetonitrile, translates to faster reaction rates and higher yields under mild conditions . This makes the 2,4-xylyl trifluoroacetate ester a more efficient activated acyl donor than its acetate counterpart in ester aminolysis, transesterification, and related transformations.

Mechanistic Probe for Studying Carbonyl Reactivity and Conformational Effects

The 2.14 kcal/mol greater Z-conformer stabilization in phenyl trifluoroacetates compared to phenyl acetates, combined with the established correlation between π*C=O occupancy and nucleophilic acyl substitution rates, makes this compound class an ideal experimental probe for studying stereoelectronic effects on carbonyl reactivity [2]. In academic and industrial process research settings, the use of this specific ester allows for the systematic investigation of substituent effects on reaction kinetics and transition state structure.

Synthesis of Neuroprotective Candidate Intermediates (J147 Analog)

The 2,4-dimethylphenyl trifluoroacetate scaffold is a direct precursor in the synthesis of 2,2,2-trifluoroacetic acid 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methylene]hydrazide (J147), a potent, orally active neuroprotective agent with demonstrated blood-brain barrier permeability [3]. The crystalline polymorphic forms of this compound are the subject of dedicated patent protection, underscoring the critical role of the 2,4-xylyl trifluoroacetate ester as a strategic building block in medicinal chemistry programs targeting neurodegenerative diseases.

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